molecular formula C10H6ClNO2 B157165 5-Phenyl-1,2-oxazole-4-carbonyl chloride CAS No. 136995-29-4

5-Phenyl-1,2-oxazole-4-carbonyl chloride

Cat. No. B157165
M. Wt: 207.61 g/mol
InChI Key: GRCVQCCYLUGKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,2-oxazole-4-carbonyl chloride, also known as POCl3, is a chemical compound widely used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor and is highly reactive. POCl3 is commonly used as a chlorinating agent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

5-Phenyl-1,2-oxazole-4-carbonyl chloride acts as a chlorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form chlorinated products. The mechanism of the reaction involves the formation of an intermediate complex between 5-Phenyl-1,2-oxazole-4-carbonyl chloride and the functional group, followed by the substitution of the hydroxyl, amino, or carboxyl group with a chlorine atom.

Biochemical And Physiological Effects

5-Phenyl-1,2-oxazole-4-carbonyl chloride has no known biochemical or physiological effects on humans. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory irritation if not handled properly.

Advantages And Limitations For Lab Experiments

5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly efficient chlorinating agent that can be used in small quantities to achieve high yields of chlorinated products. It is also readily available and relatively inexpensive. However, 5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly reactive and corrosive compound that requires careful handling and storage. It should be used in a well-ventilated area, and protective clothing and equipment should be worn at all times.

Future Directions

5-Phenyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in organic synthesis, and future research could focus on developing new methods for its use. One area of research could be the development of new catalysts that could improve the efficiency and selectivity of 5-Phenyl-1,2-oxazole-4-carbonyl chloride reactions. Another area of research could be the use of 5-Phenyl-1,2-oxazole-4-carbonyl chloride in the synthesis of new materials, such as polymers and nanoparticles. Additionally, research could focus on the development of new synthetic routes that could reduce the environmental impact of 5-Phenyl-1,2-oxazole-4-carbonyl chloride synthesis and use.

Synthesis Methods

5-Phenyl-1,2-oxazole-4-carbonyl chloride is synthesized by reacting phosphorus pentoxide (P2O5) and phosphorus trichloride (PCl3) in a 1:3 molar ratio. The reaction takes place in a reflux apparatus, and the product is distilled under reduced pressure to obtain pure 5-Phenyl-1,2-oxazole-4-carbonyl chloride.

Scientific Research Applications

5-Phenyl-1,2-oxazole-4-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of amides, esters, and other functional groups. 5-Phenyl-1,2-oxazole-4-carbonyl chloride is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and benzimidazoles. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

136995-29-4

Product Name

5-Phenyl-1,2-oxazole-4-carbonyl chloride

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-phenyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-6-12-14-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

GRCVQCCYLUGKPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl

synonyms

4-Isoxazolecarbonyl chloride, 5-phenyl- (9CI)

Origin of Product

United States

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